3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate
Description
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex synthetic compound characterized by a polyaminoethyl backbone and a highly branched ester group (2-methyl-2-nonylundecanoate). The structure includes multiple tertiary amines and a hydroxyl group, contributing to its amphiphilic properties.
Properties
CAS No. |
94442-08-7 |
|---|---|
Molecular Formula |
C30H64N4O3 |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
[3-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate |
InChI |
InChI=1S/C30H64N4O3/c1-4-6-8-10-12-14-16-18-30(3,19-17-15-13-11-9-7-5-2)29(36)37-27-28(35)26-34-25-24-33-23-22-32-21-20-31/h28,32-35H,4-27,31H2,1-3H3 |
InChI Key |
DANIXADHBKGCBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNCCNCCNCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps. The process begins with the preparation of the aminoethylamine derivatives, followed by their sequential reaction with appropriate alkylating agents to introduce the desired functional groups. The final step involves esterification with 2-methyl-2-nonylundecanoic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s multiple amino groups make it useful in the study of protein interactions and as a potential ligand for enzyme binding studies.
Industry: The compound is used in the formulation of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The amino groups can form hydrogen bonds with target molecules, while the hydrophobic tail can interact with lipid membranes, enhancing the compound’s ability to penetrate biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide (CAS 45244-49-3)
- Structure : Features a dodecanamide group instead of an ester, with a shorter C12 acyl chain.
- Molecular Formula : C₁₆H₃₅N₃O (MW 285.47) vs. the target compound’s larger ester chain.
- Key Differences :
- Applications : Amides are common in surfactants or drug delivery systems due to stability.
3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate (CAS 93919-60-9)
- Structure: Nearly identical polyaminoethyl backbone but with a neodecanoate ester (branched C10 chain).
- Molecular Formula: C₁₇H₃₇N₃O₃ (MW 331.49) vs. the target’s longer 2-methyl-2-nonylundecanoate (C21H42O2 ester).
- Applications: Used in industrial manufacturing (e.g., coatings or adhesives), suggesting the target compound’s longer chain may enhance thermal stability or solubility in nonpolar matrices.
N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide (CAS 93942-20-2)
- Structure: Polyaminoethyl backbone with an octadecadienamide group (C18 chain, two double bonds).
- Functional Group: Amide vs. ester, affecting biodegradability and intermolecular interactions.
Beta-3 Adrenergic Receptor Antagonists (e.g., L-748,337)
- Structure: Aryloxypropanolamine core with sulfonamide groups vs. the target’s polyaminoethyl-ester structure.
- Key Differences: Pharmacological Activity: Beta-3 antagonists like L-748,337 target specific receptors, while the target compound’s lack of an aryloxy group suggests divergent biological targets . Hydrogen Bonding: The hydroxypropyl aminoethyl motif is shared, but the aryloxypropanolamine’s aromatic rings enable π-π stacking critical for receptor binding.
Polymer Derivatives (e.g., Castor oil-pentaethylenehexamine copolymer)
- Structure : Polymer with methacrylate and hydroxypropyl groups vs. the target’s small-molecule design.
- Key Differences :
Comparative Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS RN | Molecular Formula | MW | Functional Group | Key Feature |
|---|---|---|---|---|---|
| Target Compound | - | C₃₄H₇₀N₄O₃* | ~634 | Ester | Branched C21 ester, polyaminoethyl |
| N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide | 45244-49-3 | C₁₆H₃₅N₃O | 285.47 | Amide | Linear C12 amide |
| Neodecanoate derivative | 93919-60-9 | C₁₇H₃₇N₃O₃ | 331.49 | Ester | Branched C10 ester |
| Octadecadienamide derivative | 93942-20-2 | C₂₄H₄₇N₅O | 457.67 | Amide | Unsaturated C18 chain |
| L-748,337 (beta-3 antagonist) | - | C₂₄H₃₁N₃O₄S | 481.59 | Sulfonamide | Aryloxypropanolamine core |
*Estimated based on structural analogy.
Table 2. Property and Application Comparison
| Compound Name | PSA (Ų) | XLogP3 | Key Applications |
|---|---|---|---|
| Target Compound | ~100 | ~6.0 | Research/industrial formulations |
| N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide | 75.4 | 2.7 | Surfactants, drug delivery |
| Neodecanoate derivative | 96.6 | 1.3 | Coatings, adhesives |
| L-748,337 | 121 | 3.5 | Beta-3 adrenergic receptor studies |
Research Findings and Implications
- Ester vs. Amide : The target compound’s ester group may confer faster metabolic degradation compared to amides, useful in prodrug designs .
- Branching Effects: The 2-methyl-2-nonylundecanoate’s branching likely enhances solubility in hydrophobic environments, advantageous in lipid-based formulations.
- Pharmacological Potential: While lacking aryloxypropanolamine motifs (critical for beta-3 activity), its polyaminoethyl chain could enable interactions with cationic targets like ion channels or nucleic acids .
Biological Activity
The compound 3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex molecule that incorporates multiple amino and hydroxy groups, which are known to influence its biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 500.85 g/mol. The presence of various functional groups contributes to its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activity of this compound can be characterized by its interaction with cellular components, potential therapeutic effects, and toxicity profiles. The following sections will delve into specific areas of biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of amino groups may enhance the ability to penetrate bacterial cell walls, leading to increased efficacy against certain pathogens.
- Cytotoxicity : Research indicates that compounds with multiple amino functionalities can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of aminoethyl compounds have shown promise in inhibiting tumor growth in vitro.
- Calcium Channel Modulation : Some studies have suggested that related compounds can act as calcium channel blockers, influencing cardiac function and vascular resistance. This mechanism could be crucial for developing treatments for hypertension or heart diseases.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : The structural components allow for potential interactions with various receptors, including those involved in neurotransmission and hormonal regulation.
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, impacting metabolic pathways crucial for cell survival and proliferation.
Table 1: Summary of Biological Activities
Toxicity Profile
The compound's toxicity is an essential consideration for its application. Preliminary data indicate that it has a moderate toxicity profile, with an LD50 value suggesting caution in handling due to potential skin and respiratory irritations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
